5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by a seven-membered nitrogen heterocycle fused with two benzene rings, and it is often used as an intermediate in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5H-dibenzo[b,f]azepine with 4-(2-hydroxyethyl)piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the reuptake of neurotransmitters, thereby modulating synaptic transmission in the nervous system .
Comparison with Similar Compounds
Similar Compounds
5H-dibenzo[b,f]azepine: A parent compound with similar structural features but lacking the piperazine moiety.
10,11-dihydro-5H-dibenzo[b,f]azepine: A reduced form of the parent compound with different chemical properties
Uniqueness
5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of various pharmacologically active compounds .
Properties
CAS No. |
16317-89-8 |
---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
benzo[b][1]benzazepin-11-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23N3O2/c25-16-15-22-11-13-23(14-12-22)21(26)24-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)24/h1-10,25H,11-16H2 |
InChI Key |
JOWPWSMCTDCWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.